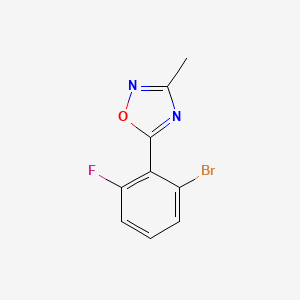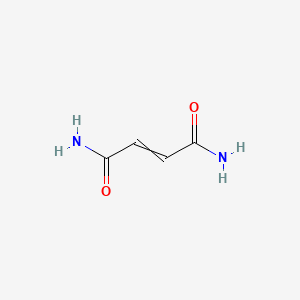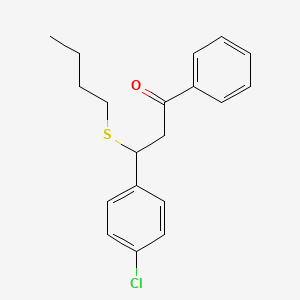
3-(Butylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Butylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of ketones This compound features a butylsulfanyl group, a chlorophenyl group, and a phenyl group attached to a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of 3-(4-chlorophenyl)-1-phenylpropan-1-one with butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
3-(Butylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and ether.
Substitution: Sodium hydride, potassium carbonate, DMF, and THF.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Butylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butylsulfanyl group can influence the compound’s lipophilicity and membrane permeability, while the chlorophenyl and phenyl groups can affect binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-(Methylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one
- 3-(Ethylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one
- 3-(Propylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one
Uniqueness
3-(Butylsulfanyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one is unique due to the presence of the butylsulfanyl group, which can impart distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, solubility, and biological activity.
属性
CAS 编号 |
706816-60-6 |
|---|---|
分子式 |
C19H21ClOS |
分子量 |
332.9 g/mol |
IUPAC 名称 |
3-butylsulfanyl-3-(4-chlorophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C19H21ClOS/c1-2-3-13-22-19(16-9-11-17(20)12-10-16)14-18(21)15-7-5-4-6-8-15/h4-12,19H,2-3,13-14H2,1H3 |
InChI 键 |
QPXQNBRNGZZJOD-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12520211.png)
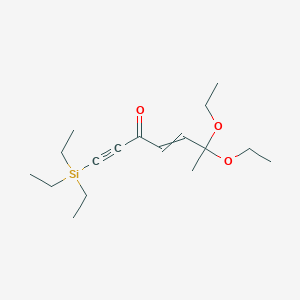

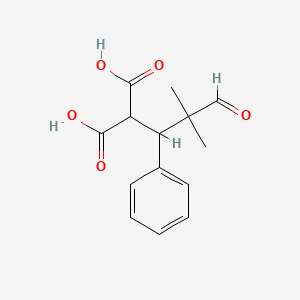
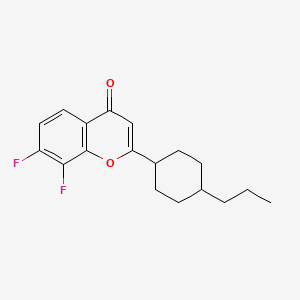
![1H-Imidazole, 2-(phenoxymethyl)-4-[4-(phenylthio)phenyl]-](/img/structure/B12520230.png)
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B12520239.png)
![Sodium 2-{2-[2-(2,6-dimethylpiperidine-1-carbonylamino)-4,4-dimethylpentanamido]-3-[1-(methoxycarbonyl)indol-3-yl]propanamido}hexanoate](/img/structure/B12520242.png)
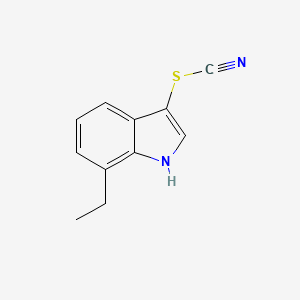
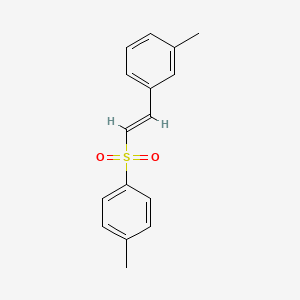
![Bicyclo[2.2.1]heptan-2-YL pentanoate](/img/structure/B12520269.png)
